molecular formula C15H12BrClN2O4 B3977855 3-bromo-N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide

3-bromo-N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide

Cat. No. B3977855
M. Wt: 399.62 g/mol
InChI Key: SGCGJXKZPOPHIP-UHFFFAOYSA-N
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Description

3-bromo-N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a potent inhibitor of certain enzymes and has been studied for its effects on biological systems.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide involves the inhibition of certain enzymes, including protein kinases. This inhibition leads to the disruption of various cellular processes, including cell proliferation, differentiation, and apoptosis. The exact mechanism of action of this compound is still under investigation, and further research is required to fully understand its effects on biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide have been extensively studied. This compound has been found to have potent inhibitory effects on certain enzymes, including protein kinases, which are involved in various cellular processes. In addition, this compound has been shown to have potential therapeutic applications in cancer treatment. However, further research is required to fully understand the biochemical and physiological effects of this compound on biological systems.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide in lab experiments include its potent inhibitory effects on certain enzymes, including protein kinases, which are involved in various cellular processes. This compound has been extensively studied for its potential therapeutic applications in cancer treatment. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its effects on biological systems and the potential for toxicity.

Future Directions

There are several future directions for research on 3-bromo-N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide. These include further studies on the mechanism of action of this compound, its effects on biological systems, and its potential therapeutic applications in cancer treatment. In addition, future research could focus on the development of new analogs of this compound with improved potency and selectivity for certain enzymes. Finally, further research is required to fully understand the potential toxicity of this compound and its effects on the environment.

Scientific Research Applications

3-bromo-N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to be a potent inhibitor of certain enzymes, including protein kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of these enzymes by 3-bromo-N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide has been shown to have potential therapeutic applications in cancer treatment.

properties

IUPAC Name

3-bromo-N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O4/c1-2-23-14-6-3-9(7-11(14)16)15(20)18-13-5-4-10(19(21)22)8-12(13)17/h3-8H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCGJXKZPOPHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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